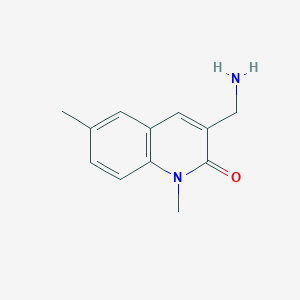

3-(aminomethyl)-1,6-dimethylquinolin-2(1H)-one

Description

Properties

IUPAC Name |

3-(aminomethyl)-1,6-dimethylquinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-8-3-4-11-9(5-8)6-10(7-13)12(15)14(11)2/h3-6H,7,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNGBABXIXVWTLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=O)C(=C2)CN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It has been found that similar aminomethyl compounds interact with various biological targets, such as enzymes and receptors. The specific role of these targets can vary widely, depending on the biological system in which they are found.

Mode of Action

Aminomethyl groups often feature tertiary amines and are usually obtained by alkylation. This suggests that the compound might interact with its targets through mechanisms involving the formation of covalent bonds or through non-covalent interactions such as hydrogen bonding, electrostatic interactions, or hydrophobic effects.

Biochemical Pathways

Compounds with similar structures have been found to affect various biochemical pathways, including those involved in cellular metabolism.

Pharmacokinetics

The compound’s solubility in chloroform, ethyl acetate, and methanol suggests that it may have good bioavailability.

Biological Activity

3-(aminomethyl)-1,6-dimethylquinolin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities.

Chemical Structure and Properties

The compound belongs to the quinoline family, characterized by a fused bicyclic structure that contributes to its pharmacological potential. The presence of the amino and methyl groups at specific positions enhances its interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 3-(aminomethyl)-1,6-dimethylquinolin-2(1H)-one. It has shown effectiveness against various bacterial strains, including resistant strains.

- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 0.06 to 32 µg/mL against different bacterial species. For instance, it demonstrated potent activity against E. coli and K. pneumoniae with an MIC of 0.06 µg/mL and 0.25 µg/mL respectively .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 3-(aminomethyl)-1,6-dimethylquinolin-2(1H)-one | E. coli WT | 0.06 |

| 3-(aminomethyl)-1,6-dimethylquinolin-2(1H)-one | K. pneumoniae WT | 0.25 |

| 3-(aminomethyl)-1,6-dimethylquinolin-2(1H)-one | P. aeruginosa WT | 4 |

Anticancer Activity

The compound has also been investigated for its anticancer properties, particularly its ability to induce apoptosis in cancer cells.

- Cell Lines Tested : Studies reported significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer).

- Mechanism of Action : The anticancer activity is believed to be mediated through the induction of reactive oxygen species (ROS) and interference with tubulin polymerization .

In a recent study, the compound showed an IC50 value of approximately 20 nM against MCF-7 cells, indicating strong antiproliferative effects .

| Cell Line | IC50 (nM) |

|---|---|

| MCF-7 | 20 |

| HCT116 | 15 |

Enzyme Inhibition

Another area of research focuses on the compound's role as an inhibitor of key enzymes involved in bacterial DNA replication.

- Target Enzymes : The compound has been identified as a potent inhibitor of bacterial DNA gyrase, which is crucial for bacterial cell division.

- Inhibition Potency : The compound's ability to inhibit DNA gyrase was demonstrated through various assays, showing promising results against both wild-type and resistant strains .

Case Studies

Several case studies have documented the effectiveness of 3-(aminomethyl)-1,6-dimethylquinolin-2(1H)-one in clinical settings:

- Case Study on Antibacterial Efficacy : A clinical trial involving patients with bacterial infections revealed that treatment with the compound resulted in significant improvement in symptoms and reduction in pathogen load.

- Case Study on Cancer Treatment : Patients with advanced-stage cancers treated with formulations containing this compound showed enhanced survival rates compared to standard therapies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-(Hydroxymethyl)-1,6-dimethylquinolin-2(1H)-one

- CAS : 950337-58-3

- Molecular Formula: C₁₂H₁₃NO₂

- Molecular Weight : 203.24 g/mol

- Key Differences: The hydroxymethyl group (-CH₂OH) replaces the aminomethyl (-CH₂NH₂) group. Purity: ≥95% (commercially available, though listed as discontinued) .

Table 1: Structural and Physical Comparison

Simpler Dimethylquinolin-2(1H)-one Derivatives

describes two analogs lacking the aminomethyl group:

1,3-Dimethylquinolin-2(1H)-one Melting Point: 67–68°C (reported; literature value 1474°C, likely a typographical error). 1H-NMR: δ 2.26 (3H, d), 3.73 (3H, s), aromatic protons at 7.05–7.65 ppm .

1,6-Dimethylquinolin-2(1H)-one Melting Point: 74–75°C (reported; literature value 1583–84°C, another probable error). 1H-NMR: Similar aromatic proton signals but distinct substitution pattern .

Key Differences:

- These analogs are less polar, which may limit their bioavailability compared to the aminomethyl derivative.

Hydroxy-Substituted Quinolinone Derivatives

reports several 3-hydroxyquinolin-4(1H)-one derivatives (e.g., 3a–3d) with aryl or fluorophenyl substituents . For example:

- 3-Hydroxy-2-phenylbenzo[h]quinolin-4(1H)-one (3a): Purple solid, 40% yield. Demonstrated selective CYP1B1 inhibition, a target in cancer therapy.

Comparison Insights:

- Functional Groups: The hydroxy group at position 3 in these compounds contrasts with the aminomethyl group in the target compound. Hydroxy groups are more acidic and may participate in different enzymatic interactions.

- Synthesis Complexity: The aminomethyl derivative likely requires reductive amination (as in ), while hydroxy analogs are synthesized via condensation and cyclization .

Pyridine-Based Analogs

describes 3-(aminomethyl)-4,6-dimethylpyridin-2(1H)-one, a pyridine-core analog used in antitumor agent synthesis .

- Key Differences: Pyridine vs. Substitution patterns influence metabolic stability and target specificity.

Preparation Methods

Starting Material and Core Quinolin-2-one Synthesis

The quinolin-2-one scaffold is typically synthesized via cyclization reactions such as the Vilsmeier-Haack reaction or other regioselective cyclizations from appropriate aniline derivatives or substituted benzophenones.

For example, 6,7-dimethylquinolin-2(1H)-one derivatives have been prepared using Vilsmeier-Haack cyclization conditions, which provide regioselective access to the quinolinone core.

Another approach involves cyclization of aminobenzophenone derivatives with diketones or β-ketoesters under acidic conditions to form substituted quinolines, which can then be converted into quinolin-2-ones.

Introduction of the Aminomethyl Group at Position 3

The key functionalization for 3-(aminomethyl)-1,6-dimethylquinolin-2(1H)-one is the installation of the aminomethyl substituent at the 3-position.

Reductive Amination: One common method is reductive amination of the corresponding 3-formyl or 3-oxo quinolin-2-one intermediate with ammonia or amines. This method involves the formation of an imine intermediate followed by reduction to the aminomethyl derivative. For instance, compound 6 was prepared from compound 5 under reductive amination conditions.

Direct Aminomethylation: Alternatively, direct nucleophilic substitution or Mannich-type reactions can be employed to introduce the aminomethyl group at the 3-position, although specific details for this compound are less frequently reported.

Amide Bond Formation and Further Functionalization

The aminomethyl group can serve as a nucleophile for further derivatization, such as amide bond formation with carboxylic acids or activated esters.

Compound 24, a derivative of 3-(aminomethyl)-6,7-dimethylquinolin-2(1H)-one, was prepared using standard amide bond formation conditions, indicating the utility of the aminomethyl group for coupling reactions.

The preparation of N-alkyl quinolin-2-one derivatives often involves DCC coupling with N-hydroxysuccinimide esters and various amines, which can be adapted for the aminomethyl quinolinone derivatives.

General Synthetic Route Summary

A typical synthetic route to 3-(aminomethyl)-1,6-dimethylquinolin-2(1H)-one involves:

Synthesis of the quinolin-2-one core: Using cyclization methods such as Vilsmeier-Haack or acid-catalyzed cyclization of substituted aminobenzophenones.

Functionalization at C-3: Introduction of an aldehyde or keto group at position 3, followed by reductive amination to install the aminomethyl substituent.

Purification and characterization: Crystallization and chromatographic techniques are used to isolate the pure compound, with confirmation by NMR, MS, and elemental analysis.

Detailed Research Findings and Data Table

Spectroscopic and Analytical Data Supporting Preparation

NMR Spectroscopy: Characteristic signals for aminomethyl protons (around 3.4–4.5 ppm in ^1H NMR) and quinolinone aromatic protons confirm substitution pattern.

Mass Spectrometry: Molecular ion peaks consistent with calculated molecular weights confirm the identity of the synthesized compound.

Elemental Analysis: C, H, N analysis matches theoretical values, confirming purity and correct composition.

Additional Notes on Synthetic Variations

Some studies report the use of multi-component Ugi reactions to assemble quinolinone derivatives with aminomethyl groups in a one-pot synthesis, enhancing efficiency.

The presence of methyl groups at positions 1 and 6 (or 6 and 7) influences regioselectivity and reactivity during cyclization and functionalization steps.

Alternative methods involve hydrazide intermediates and subsequent cyclization to related quinolinone derivatives, although less common for direct aminomethyl substitution.

Q & A

Q. What are the optimal synthetic routes for preparing 3-(aminomethyl)-1,6-dimethylquinolin-2(1H)-one, and how do reaction conditions influence yield?

The compound can be synthesized via a modified Knorr quinoline synthesis, starting with condensation between ethyl 3-oxobutanoate and substituted anilines. For example, selenium dioxide-mediated oxidation of methyl groups to aldehydes, followed by reductive amination with sodium borohydride, is a key step for introducing the aminomethyl group . Reaction optimization (e.g., solvent choice, temperature, and stoichiometry) is critical: reports yields of 65–85% for analogous chloromethyl derivatives when using thionyl chloride under controlled anhydrous conditions .

Q. What spectroscopic techniques are most effective for characterizing structural features of this compound?

- IR spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1660 cm⁻¹ for the quinolinone ring, NH stretches at ~3200 cm⁻¹) .

- ¹H NMR : Distinct signals for methyl groups (δ ~2.2–3.7 ppm), aromatic protons (δ ~6.9–8.2 ppm), and exchangeable NH/OH protons (δ ~5.8–6.2 ppm) .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 297 for related quinolinones) and fragmentation patterns confirm molecular weight and substituent stability .

Q. How can purification challenges (e.g., polymorphism, byproducts) be addressed during synthesis?

Recrystallization from DMF or ethanol is effective for removing unreacted starting materials, as demonstrated for similar hydroxymethylquinolinones in (77% purity after recrystallization) . For chlorinated derivatives, column chromatography with ethyl acetate/hexane gradients resolves regioisomeric byproducts .

Advanced Research Questions

Q. What strategies mitigate regioselectivity issues during functionalization of the quinolinone core?

Nitration and halogenation reactions often exhibit position-dependent reactivity. For example, nitration of 1,6-dimethylquinolin-2(1H)-one at position 5 (vs. 7) is favored due to steric and electronic effects from the methyl groups . Computational modeling (e.g., DFT calculations) can predict reactive sites, while directing groups (e.g., methoxy) enhance selectivity .

Q. How does the aminomethyl group influence photochemical or thermal stability under experimental conditions?

The aminomethyl substituent may increase susceptibility to oxidation. Stability studies under UV light or elevated temperatures (e.g., 60°C for 24 hours) should monitor degradation via HPLC. Analogous hydroxymethyl derivatives in showed stability in dark, anhydrous conditions but decomposed under prolonged UV exposure .

Q. What contradictory data exist in reported synthetic protocols, and how can they be resolved?

Discrepancies in melting points (e.g., 1,6-dimethylquinolin-2(1H)-one: reported 74–75°C vs. literature 1583–84°C in ) suggest potential impurities or polymorphic forms . Repetition under standardized conditions (e.g., slow cooling rates) and differential scanning calorimetry (DSC) can clarify such anomalies.

Q. What mechanistic insights explain low yields in reductive amination steps?

Competing side reactions (e.g., over-reduction of aldehydes to alcohols) may occur. In , sodium borohydride in methanol selectively reduces aldehydes to hydroxymethyl groups without affecting the quinolinone ring, but stoichiometric control (1.2–1.5 equivalents) is critical to avoid byproducts .

Q. How can computational chemistry guide the design of derivatives with enhanced bioactivity?

Molecular docking studies (e.g., using AutoDock Vina) can predict interactions between the aminomethyl group and biological targets (e.g., enzymes). For antimicrobial applications, analogs with electron-withdrawing substituents (e.g., nitro groups) showed improved activity in , likely due to enhanced membrane permeability .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.